N-(methylcarbamothioylamino)formamide

Catalog No.
S1932614
CAS No.
58064-52-1
M.F
C3H7N3OS
M. Wt
133.18 g/mol
Availability
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N-(methylcarbamothioylamino)formamide

CAS Number

58064-52-1

Product Name

N-(methylcarbamothioylamino)formamide

IUPAC Name

N-(methylcarbamothioylamino)formamide

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

InChI

InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8)

InChI Key

VEGDVPNETMEUAW-UHFFFAOYSA-N

SMILES

CNC(=S)NNC=O

Canonical SMILES

CNC(=S)NNC=O

Description

The exact mass of the compound 1-Formyl-4-methyl-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263513. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(methylcarbamothioylamino)formamide is a chemical compound characterized by the presence of a formamide functional group attached to a methylcarbamothioylamino moiety. Its molecular formula is C4H8N2OSC_4H_8N_2OS, and it features a unique structure that includes both thioamide and amine functionalities, which contribute to its reactivity and biological properties. The compound is known for its role in various

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides, which are important intermediates in organic synthesis.
  • Condensation Reactions: It can participate in condensation reactions with enolizable ketones, leading to the formation of β-dialkylamino-α,β-unsaturated ketones .
  • N-formylation: Similar to other formamides, it may react with amines under specific conditions to yield N-formyl derivatives .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of N-(methylcarbamothioylamino)formamide can be achieved through several methods:

  • Direct Reaction of Methyl Isothiocyanate with Formamide: This method involves reacting methyl isothiocyanate with formamide under controlled conditions to yield the desired product.
  • Use of Thioacids: Thioacids can be reacted with amines and formic acid to produce N-(methylcarbamothioylamino)formamide through a series of condensation reactions.
  • Aminolysis of Methyl Formate: Methyl formate can react with ammonia derivatives to generate various formamide derivatives, including N-(methylcarbamothioylamino)formamide .

These synthetic routes allow for the preparation of the compound in varying scales depending on the required application.

N-(methylcarbamothioylamino)formamide has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive molecules.
  • Agricultural Chemistry: It may serve as an intermediate in the production of agrochemicals.
  • Material Science: The compound's unique properties could be explored in polymer chemistry or as a solvent in various chemical processes.

Several compounds share structural similarities with N-(methylcarbamothioylamino)formamide. These include:

Compound NameStructural FeaturesUnique Properties
FormamideSimple amide structureSolvent properties; used in RNA stabilization
DimethylformamideTwo methyl groups attached to amide nitrogenWidely used solvent; versatile in organic synthesis
ThioacetamideThioamide structureAntimicrobial properties; used in organic synthesis
N-MethylformanilideFormanilide structureUsed as an intermediate in pharmaceuticals

N-(methylcarbamothioylamino)formamide is unique due to its combination of thioamide and formamide functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

58064-52-1

Dates

Modify: 2023-07-22

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